Molecular Weight and Steric Bulk Differentiator: Quantified Increase Relative to the Simplest Cyclopropane Α-Amino Alcohol Scaffold
The target compound exhibits a molecular weight of 165.66 g·mol⁻¹ for the hydrochloride salt, which is approximately 1.90-fold higher than the simplest cyclopropane α-amino alcohol, (1-aminocyclopropyl)methanol (MW 87.12 g·mol⁻¹ free base), and 1.44-fold higher than the isomeric 1-amino-1-cyclopropyl-2-methylpropan-2-ol (MW 129.20 g·mol⁻¹ free base) [1]. This increase reflects the presence of the branched isopropyl group directly attached to the carbinol carbon, which introduces greater three-dimensional bulk and reduced conformational flexibility compared to the linear or tertiary alcohol series. The higher molecular weight and structural complexity are directly relevant when late-stage functionalization requires a sterically demanding, rigid intermediate that can pre-organize binding elements in target-focused libraries.
| Evidence Dimension | Molecular weight (g·mol⁻¹) and relative steric bulk |
|---|---|
| Target Compound Data | 165.66 g·mol⁻¹ (HCl salt, C₇H₁₆ClNO); containing branched isopropyl carbinol side chain |
| Comparator Or Baseline | (1-Aminocyclopropyl)methanol: 87.12 g·mol⁻¹ (free base, C₄H₉NO); 1-Amino-1-cyclopropyl-2-methylpropan-2-ol: 129.20 g·mol⁻¹ (free base that contains a tertiary alcohol and a shorter carbon linker to the amine) [1] |
| Quantified Difference | 1.90× and 1.44× higher molecular weight versus the simplest α-amino alcohol and the isomeric tertiary alcohol, respectively |
| Conditions | Comparison based on the molecular formula, SMILES string, and vendor-reported molecular weight of the target compound as its hydrochloride salt, and database entries for comparators [1]. |
Why This Matters
For procurement decisions in fragment-based or lead-optimization workflows, the quantified steric differentiation directly impacts synthetic strategy selection when a bulkier, more encumbered cyclopropane amino alcohol is required over the ubiquitous (1-aminocyclopropyl)methanol scaffold.
- [1] PubChem. (1-Aminocyclopropyl)methanol. CID 14146220. CAS 107017-72-1. Molecular Weight 87.12 g/mol. View Source
